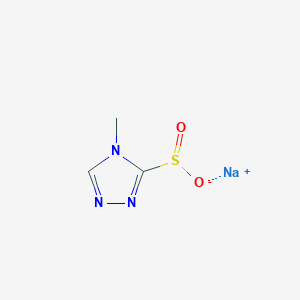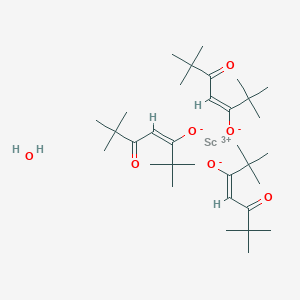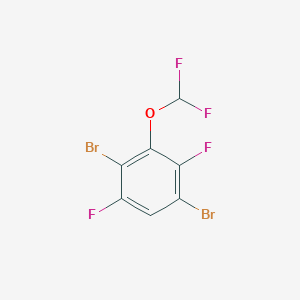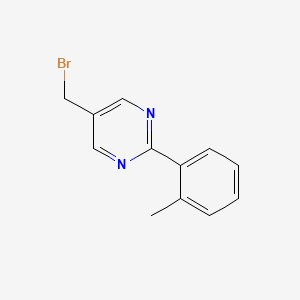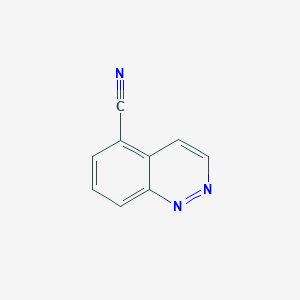
Cinnoline-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnoline-5-carbonitrile is a heterocyclic aromatic organic compound that belongs to the cinnoline family. It is characterized by a cinnoline ring system with a cyano group (-CN) attached at the 5th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Cinnoline-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of derivatives of arenediazonium salts. This method typically uses arylhydrazones or arylhydrazines as precursors. The reaction conditions often involve the use of hydrochloric acid and sodium nitrite, which facilitate the cyclization process .
Industrial Production Methods: In industrial settings, this compound is produced using scalable methods that ensure high yield and purity. One such method involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins under controlled microwave irradiation. This method is efficient and environmentally friendly, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Cinnoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The cyano group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions include various cinnoline derivatives with different functional groups, which can be further utilized in medicinal and material science applications .
科学研究应用
Cinnoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: this compound derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Cinnoline-5-carbonitrile can be compared with other similar compounds such as quinoline, quinoxaline, and quinazoline. These compounds share a similar heterocyclic structure but differ in their functional groups and positions:
Quinoline: Contains a nitrogen atom at the 1-position.
Quinoxaline: Contains nitrogen atoms at the 1- and 4-positions.
Quinazoline: Contains nitrogen atoms at the 1- and 3-positions.
Uniqueness: this compound is unique due to the presence of the cyano group at the 5th position, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of novel bioactive molecules and materials .
相似化合物的比较
- Quinoline
- Quinoxaline
- Quinazoline
属性
分子式 |
C9H5N3 |
|---|---|
分子量 |
155.16 g/mol |
IUPAC 名称 |
cinnoline-5-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-7-2-1-3-9-8(7)4-5-11-12-9/h1-5H |
InChI 键 |
RRCBHLYHXMQOQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CN=NC2=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)
![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)
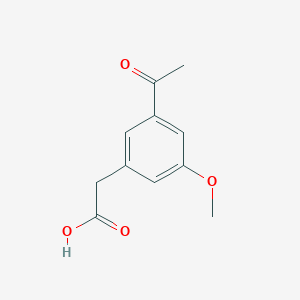

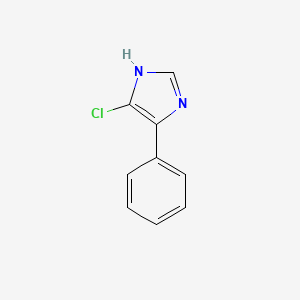
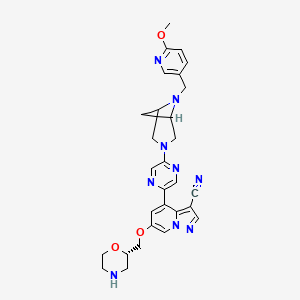

![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
